An In-depth Technical Guide to the Discovery and Synthesis of 3-bromo-N-ethylcinnamamide (Cinromide)
An In-depth Technical Guide to the Discovery and Synthesis of 3-bromo-N-ethylcinnamamide (Cinromide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N-ethylcinnamamide, a molecule of significant interest in pharmaceutical research, also known as Cinromide. Initially investigated for its anticonvulsant properties, recent studies have identified it as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This guide details its discovery, synthesis, and mechanism of action, with a focus on its interaction with the B⁰AT1 transporter. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and synthetic routes are presented to facilitate further research and development.
Discovery and Biological Activity
3-bromo-N-ethylcinnamamide, or Cinromide, was first reported as a novel anticonvulsant agent in the early 1980s.[1] Its development marked an effort to identify new therapeutic agents for epilepsy. More recently, through high-throughput screening of pharmacologically active compounds, Cinromide was identified as a robust and selective inhibitor of the human neutral amino acid transporter B⁰AT1 (SLC6A19).[2] This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.
The inhibition of B⁰AT1 by Cinromide has been shown to have significant metabolic consequences. By blocking the uptake of neutral amino acids, Cinromide can induce a state mimicking dietary protein restriction. This leads to downstream effects such as increased levels of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), and reduced signaling through the mammalian target of rapamycin (mTOR) pathway. These effects suggest potential therapeutic applications in metabolic diseases like type 2 diabetes and phenylketonuria.
Quantitative Biological Data
The inhibitory activity of 3-bromo-N-ethylcinnamamide against the B⁰AT1 transporter has been quantified in multiple studies. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ | 0.3 µM | FLIPR membrane potential assay in MDCK cells expressing hSLC6A19 | [2] |
| IC₅₀ | 0.5 µM | Isoleucine transport inhibition in CHO-BC cells | [3] |
Synthesis of 3-bromo-N-ethylcinnamamide
The synthesis of 3-bromo-N-ethylcinnamamide is typically achieved through the amidation of 3-bromocinnamic acid with ethylamine. This process involves the activation of the carboxylic acid group of 3-bromocinnamic acid to facilitate nucleophilic attack by the amine.
Synthetic Workflow
Caption: Synthetic workflow for 3-bromo-N-ethylcinnamamide.
Experimental Protocol
This protocol describes a general method for the synthesis of 3-bromo-N-ethylcinnamamide from 3-bromocinnamic acid.
Materials:
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3-bromocinnamic acid
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Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)
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Ethylamine
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (or other suitable base)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
Step 1: Activation of 3-bromocinnamic acid (Acid Chloride Method)
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromocinnamic acid (1.0 eq) in anhydrous dichloromethane.
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Add thionyl chloride (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromocinnamoyl chloride.
Step 2: Amidation with Ethylamine
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Dissolve the crude 3-bromocinnamoyl chloride in anhydrous dichloromethane.
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In a separate flask, dissolve ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
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Slowly add the ethylamine solution to the acid chloride solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
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Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-bromo-N-ethylcinnamamide.
Characterization Data (Predicted)
| Analysis | Expected Data |
| ¹H NMR | δ (ppm): 1.1-1.3 (t, 3H, -CH₂CH₃ ), 3.3-3.5 (q, 2H, -CH₂ CH₃), 5.8-6.0 (br s, 1H, -NH-), 6.4-6.6 (d, 1H, Ar-CH=CH -), 7.2-7.8 (m, 4H, Ar-H), 7.5-7.7 (d, 1H, Ar-CH =CH-) |
| ¹³C NMR | δ (ppm): 14.5 (-CH₂CH₃ ), 34.8 (-CH₂ CH₃), 122.0, 122.5, 126.9, 129.9, 130.3, 133.0, 136.9, 140.0, 165.5 (C=O) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1540 (N-H bend, Amide II) |
| Mass Spec | [M+H]⁺ calculated for C₁₁H₁₂BrNO: 254.0175; found: ~254.0 |
Mechanism of Action: B⁰AT1 Inhibition Signaling Pathway
The primary mechanism of action of 3-bromo-N-ethylcinnamamide is the inhibition of the B⁰AT1 (SLC6A19) transporter. This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and kidneys. Inhibition of B⁰AT1 leads to a cascade of downstream cellular and systemic effects.
Caption: Signaling pathway of B⁰AT1 inhibition by 3-bromo-N-ethylcinnamamide.
Conclusion
3-bromo-N-ethylcinnamamide (Cinromide) has evolved from an anticonvulsant candidate to a promising lead compound for the development of therapeutics targeting metabolic diseases. Its well-defined mechanism of action as a potent B⁰AT1 inhibitor opens avenues for further investigation into its therapeutic potential. This guide provides the foundational knowledge, including synthetic protocols and biological data, to support and accelerate future research in this area. The provided methodologies and data can serve as a valuable resource for medicinal chemists, pharmacologists, and drug development scientists.
